
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol (FMN) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases and medical conditions. FMN has been studied extensively in laboratory and preclinical studies, and has been found to have a wide range of potential therapeutic applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMN.
科学的研究の応用
Synthesis and Intermediates
The synthesis of complex organic molecules often involves the use of intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of materials with anti-inflammatory and analgesic properties. Although not directly related to 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol, the synthesis of such intermediates demonstrates the importance of fluorinated compounds in pharmaceutical manufacturing. Researchers have developed practical methods for preparing such intermediates, highlighting the role of fluorine in enhancing the reactivity and specificity of organic compounds (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activity and Chemical Sensing
Fluorinated compounds, including those similar in structure to this compound, play a significant role in developing chemosensors for detecting various analytes. These chemosensors are designed based on the unique properties of fluorine atoms to interact selectively with specific molecules, demonstrating high selectivity and sensitivity. This application is crucial in environmental monitoring, medical diagnostics, and chemical research, where accurate detection of specific ions or molecules is required (Roy, 2021).
Applications in Liquid Crystals and Materials Science
The inclusion of fluorine atoms in molecules like this compound can significantly impact the properties of materials such as liquid crystals. Fluorinated liquid crystals exhibit unique electro-optical properties due to the fluorine atoms' influence, making them suitable for various applications in displays, sensors, and other technologies requiring controlled light modulation. These materials are studied for their potential in creating advanced liquid crystal displays (LCDs) with improved performance, such as faster response times and higher resolution (Hird, 2007).
特性
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-naphthalen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,20,22-23H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWTUEACQNWNGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(C2=CC3=CC=CC=C3C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)
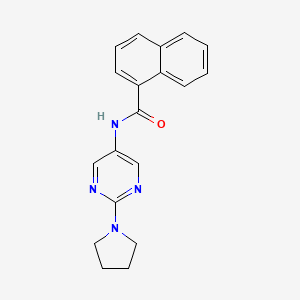
![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)
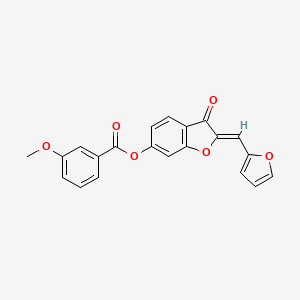
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)
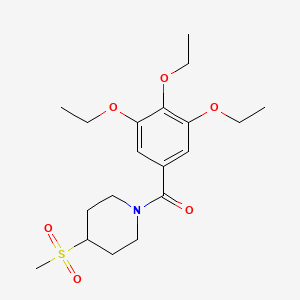
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)
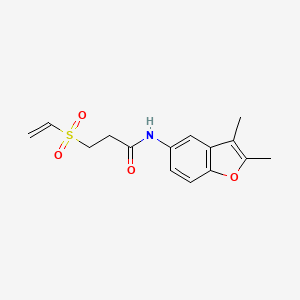
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)
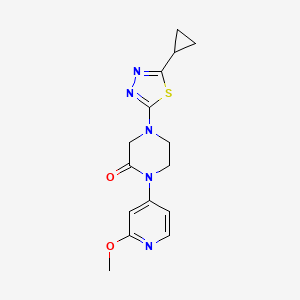
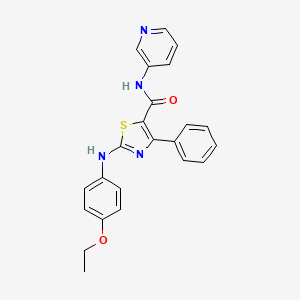
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)